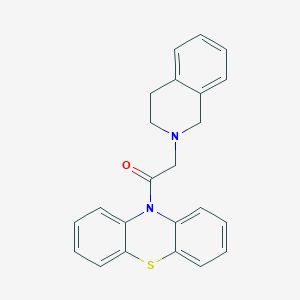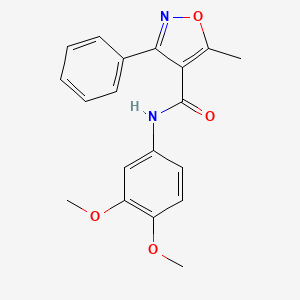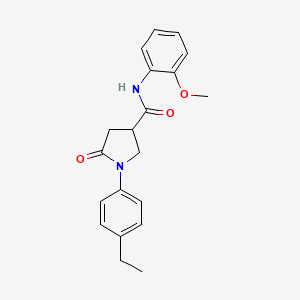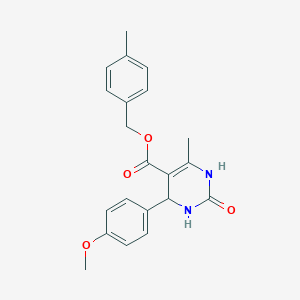![molecular formula C16H11F3N2O3 B5011624 N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, commonly known as MTF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTF belongs to the class of compounds known as furan-based drugs, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
MTF has been shown to activate TRPA1 by covalently modifying cysteine residues on the channel protein. This covalent modification leads to the opening of the TRPA1 channel, allowing for the influx of calcium ions into the cell. The influx of calcium ions can then trigger various downstream signaling pathways, leading to a wide range of physiological and pathological effects.
Biochemical and Physiological Effects:
MTF has been shown to have a wide range of biochemical and physiological effects. In addition to activating TRPA1, MTF has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have a wide range of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTF has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale. Additionally, MTF has been shown to be a potent and selective activator of TRPA1, making it a valuable tool for studying the role of this ion channel in various biological processes. However, one limitation of MTF is that it can covalently modify other cysteine-containing proteins, leading to potential off-target effects.
Orientations Futures
For MTF research include the development of more potent and selective TRPA1 activators, investigation of the role of TRPA1 in disease states, and the potential use of MTF as a therapeutic agent.
Méthodes De Synthèse
MTF can be synthesized by reacting 5-methyl-3-isoxazolecarboxylic acid with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with furan-2-carbonyl chloride to yield MTF. The synthesis of MTF is a relatively straightforward process and can be performed on a large scale, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
MTF has been studied extensively for its potential applications in scientific research. One of the primary uses of MTF is as a tool compound for studying the role of the transient receptor potential ankyrin 1 (TRPA1) ion channel in various biological processes. TRPA1 is a calcium-permeable ion channel that is involved in the detection of noxious stimuli, such as cold, heat, and irritants. MTF has been shown to activate TRPA1, making it a valuable tool for studying the physiological and pathological roles of this ion channel.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-9-8-14(21-24-9)20-15(22)13-7-6-12(23-13)10-4-2-3-5-11(10)16(17,18)19/h2-8H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBHKUOUARXCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)





![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)

![ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B5011613.png)
![4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)


![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5011650.png)